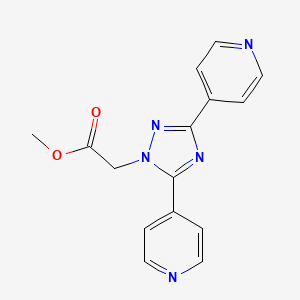
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound featuring a triazole ring substituted with pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridine derivatives with triazole precursors. One common method involves the use of pyridine-4-carbaldehyde and 3,5-diamino-1,2,4-triazole under acidic conditions to form the triazole ring, followed by esterification with methyl chloroacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridine rings.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di(pyridin-4-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a triazole ring.
3,5-Di(pyridin-4-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Similar triazole ring but with a benzoic acid group.
Uniqueness
Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H13N5O2 |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
methyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3 |
Clave InChI |
HEIFUKYWTRADSZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


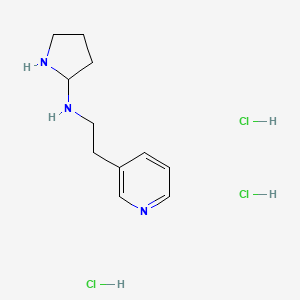
![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
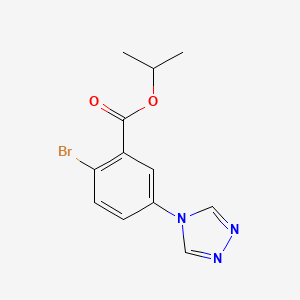

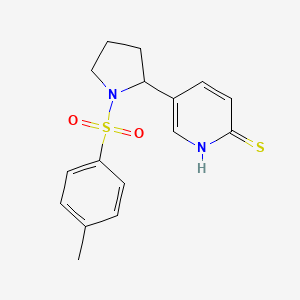
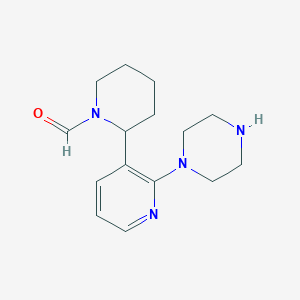




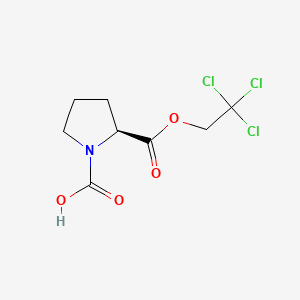

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)
